Product packaging for 1-Benzofuran-4-thiol(Cat. No.:CAS No. 173306-95-1)

1-Benzofuran-4-thiol

Cat. No.: B12862973
CAS No.: 173306-95-1
M. Wt: 150.20 g/mol
InChI Key: FIGIMNVKSZXLEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-Benzofuran-4-thiol is an organic compound with the molecular formula C8H6OS and a molecular weight of 150.20 g/mol . Its CAS Registry Number is 173306-95-1 . This compound features a benzofuran core, a heterocyclic structure consisting of fused benzene and furan rings, substituted with a thiol (-SH) functional group at the 4-position . The thiol group is a highly reactive and versatile functional group in chemical synthesis and can be used to form disulfide bridges or thioether bonds, which are valuable in materials science and the development of chemical probes . The core benzofuran structure is a privileged scaffold in medicinal chemistry and is found in a wide range of biologically active natural products and pharmaceuticals . Benzofuran derivatives have been extensively studied for their diverse therapeutic potential, including applications as anti-cancer, anti-inflammatory, and antimicrobial agents . Researchers can utilize this compound as a key building block for the synthesis of more complex benzofuran derivatives or for investigating the role of thiol-modified structures in various chemical and biochemical contexts. Chemical Data: • CAS Number: 173306-95-1 • Molecular Formula: C8H6OS • Molecular Weight: 150.20 g/mol • SMILES: c1cc2c(cco2)c(c1)S • InChIKey: FIGIMNVKSZXLEK-UHFFFAOYSA-N • Density: ~1.263 g/cm³ (Calculated) • Boiling Point: ~241.3°C at 760 mmHg (Calculated) • Flash Point: ~99.7°C (Calculated) This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6OS B12862973 1-Benzofuran-4-thiol CAS No. 173306-95-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

173306-95-1

Molecular Formula

C8H6OS

Molecular Weight

150.20 g/mol

IUPAC Name

1-benzofuran-4-thiol

InChI

InChI=1S/C8H6OS/c10-8-3-1-2-7-6(8)4-5-9-7/h1-5,10H

InChI Key

FIGIMNVKSZXLEK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CO2)C(=C1)S

Origin of Product

United States

Elucidation of Reaction Mechanisms in Thiolated Benzofuran Synthesis and Transformation

Mechanistic Pathways of Benzofuran (B130515) Ring Formation

The construction of the benzofuran scaffold is a cornerstone of heterocyclic chemistry, with numerous strategies developed to form the fused furan (B31954) ring. These methods can be broadly categorized into cyclization-based mechanisms, charge-accelerated rearrangements, and cascade reaction sequences.

Cyclization reactions are the most common strategies for synthesizing the benzofuran ring, typically involving the formation of a C–O or C–C bond to close the heterocyclic ring. These reactions can be promoted by various catalysts or conditions, leading to diverse mechanistic pathways.

Metal-Catalyzed Cyclization: Transition metals such as palladium (Pd), copper (Cu), rhodium (Rh), and gold (Au) are widely used to catalyze the intramolecular cyclization of appropriately substituted phenols. organic-chemistry.orgresearchgate.netacs.orgkiku.dk For example, the palladium-catalyzed Sonogashira coupling of o-iodophenols with terminal alkynes, followed by an intramolecular cyclization, is a classic route. acs.orgkiku.dk The mechanism often involves the oxidative addition of the palladium catalyst to the aryl halide, followed by alkyne insertion and subsequent cyclization. acs.org Copper catalysts are also frequently employed, often in conjunction with palladium, to facilitate these transformations. acs.orgkiku.dk In some instances, nickel catalysts have been utilized to provide the necessary activation energy for intramolecular nucleophilic addition reactions. acs.org

Oxidative Cyclization: These mechanisms involve the cyclization of substrates like o-alkenylphenols or 2-hydroxystilbenes in the presence of an oxidant. nih.gov Palladium(II) catalysts are often used to facilitate the oxidative annulation of o-cinnamyl phenols. mdpi.com An alternative, palladium-free route involves the use of iodine(III) reagents, such as (diacetoxyiodo)benzene, which catalyze the oxidative cyclization of 2-hydroxystilbenes to yield 2-arylbenzofurans. nih.gov

Radical Cyclization: Radical-mediated pathways offer a unique approach to benzofuran synthesis. These reactions can be initiated by a single-electron transfer (SET) to a suitable precursor, like a 2-iodo aryl allenyl ether, which then undergoes a radical cyclization cascade. nih.gov This approach is particularly useful for building complex, polycyclic benzofuran structures. researchgate.net

Rearrangement reactions that are accelerated by the formation of charged intermediates provide another elegant route to the benzofuran core. These mechanisms often allow for the synthesis of highly substituted benzofurans that are difficult to access through other means.

A prominent example is the charge-accelerated wikipedia.orgwikipedia.org-sigmatropic rearrangement . In this pathway, the reaction of phenols with alkynyl sulfoxides, activated by an agent like trifluoroacetic anhydride (B1165640) (TFAA), generates a key aryloxysulfonium intermediate. rsc.org This intermediate undergoes a wikipedia.orgwikipedia.org-sigmatropic rearrangement, a type of pericyclic reaction, which proceeds through a cyclic transition state to form a new C-C bond and ultimately the benzofuran ring system. rsc.orgmdpi.com DFT calculations have been used to evaluate the stability of the key sulfurane intermediates in these reactions. rsc.org This mechanism can be coupled with subsequent substituent migrations to produce a wide array of multi-substituted benzofurans. mdpi.com

Another notable pathway is the Meerwein rearrangement . When 2-methoxychalcone epoxides are treated with a Lewis acid like BF₃·Et₂O, they can undergo a Meerwein rearrangement followed by deformylation and subsequent cyclodehydration to afford 2-arylbenzofurans. nih.gov

Cascade reactions, also known as domino or tandem reactions, involve a sequence of two or more bond-forming transformations that occur in a single pot without isolating intermediates. These sequences are highly efficient for rapidly building molecular complexity.

Heck Reaction/Oxidative Cyclization: A tandem sequence involving a palladium-catalyzed Heck reaction followed by an oxidative cyclization can be used to synthesize benzofurans from 2-hydroxystyrenes and iodobenzenes. nih.gov

C-H Activation/Annulation: Rhodium(III) catalysts can enable a tandem C-H activation/decarbonylation/annulation process between salicylaldehydes and diazo compounds to form benzofurans. organic-chemistry.org Similarly, C-H activation can be followed by migratory insertion, protonation, and intramolecular substitution to generate the benzofuran ring from substrates like 1,3-diynes and N-benzoxyacetamide. nih.gov

Radical Cyclization/Coupling: The initiation of a radical cyclization can be followed by an intermolecular radical-radical coupling, enabling the construction of complex benzofurylethylamine derivatives. organic-chemistry.org

Mechanisms Governing Thiol Group Introduction

The introduction of a thiol group onto a pre-formed benzofuran ring, particularly at the 4-position, is a critical transformation for synthesizing the target compound, 1-Benzofuran-4-thiol. While direct C-H thiolation of benzofurans exists, a more general and powerful strategy for preparing aryl thiols from the corresponding phenols is the Newman-Kwart rearrangement (NKR) . organic-chemistry.orgjk-sci.com

The NKR is a thermal or catalyzed intramolecular rearrangement of an O-aryl thiocarbamate to its corresponding S-aryl isomer. wikipedia.orgjk-sci.com The process to generate a thiophenol (ArSH) from a phenol (B47542) (ArOH) involves three main steps:

Thiocarbamoylation: The starting phenol, in this case, 4-hydroxybenzofuran, is reacted with a thiocarbamoyl chloride (e.g., N,N-dimethylthiocarbamoyl chloride) in the presence of a base. This step forms the key intermediate, an O-(benzofuran-4-yl) thiocarbamate. organic-chemistry.org

Rearrangement: The O-aryl thiocarbamate is heated, typically to high temperatures (200–300 °C), to induce the intramolecular migration of the aryl group from the oxygen to the sulfur atom. wikipedia.org This rearrangement yields the thermodynamically more stable S-(benzofuran-4-yl) thiocarbamate. The mechanism is generally considered a concerted, intramolecular process proceeding through a four-membered cyclic transition state. researchgate.netwikipedia.org

Hydrolysis: The resulting S-aryl thiocarbamate is hydrolyzed, typically under basic conditions (e.g., using NaOH or KOH), to cleave the carbamoyl (B1232498) group and liberate the final product, this compound. organic-chemistry.org

Other potential mechanistic routes for introducing sulfur onto an aromatic ring include directed ortho-lithiation , where a directing group on the ring guides a strong base to deprotonate the adjacent position, followed by quenching with a sulfur electrophile. ksu.edu.sanih.govacs.org For benzofuran, the oxygen atom can direct lithiation to the 2-position, while a directing group at C3 can direct it to the C4 position, offering a potential, though less common, route to 4-substituted benzofurans. ksu.edu.sa

Kinetic and Thermodynamic Aspects of Thiolated Benzofuran Reactions

The feasibility and rate of the reactions described above are governed by their kinetic and thermodynamic parameters. While comprehensive data for this compound itself is scarce, analysis of the key mechanistic steps provides significant insight.

The Newman-Kwart rearrangement is a thermodynamically favorable process. The primary driving force is the conversion of a relatively weak carbon-sulfur double bond (C=S) into a much more stable carbon-oxygen double bond (C=O) in the final product. organic-chemistry.orgjk-sci.comthieme-connect.com This conversion provides a significant enthalpic driving force (ΔH ≈ -13 kcal/mol). organic-chemistry.org

Kinetically, the thermal NKR is characterized by a high activation barrier (ΔH‡ ≈ 30–40 kcal/mol), which necessitates the high reaction temperatures. wikipedia.org The reaction typically follows first-order kinetics, consistent with its intramolecular nature, and exhibits a large, negative entropy of activation. organic-chemistry.org However, recent advances have shown that the reaction can be catalyzed by palladium complexes or promoted by electrochemical or photoredox methods, which significantly lower the activation barrier and allow the reaction to proceed under much milder conditions. acs.orgwikipedia.org Computational studies using Density Functional Theory (DFT) have been instrumental in evaluating the kinetic and thermodynamic parameters, confirming the concerted nature of the thermal transition state and exploring the mechanisms of catalyzed variants. acs.orgrsc.org

For the benzofuran ring formation , the kinetics are highly dependent on the specific mechanism. For instance, in the acid-catalyzed cyclization of certain acetal (B89532) substrates to form a benzofuran ring, the calculated activation energy for the cyclization step is approximately 10 kcal/mol. wuxiapptec.com In other systems, such as the formation of thiadiazoles (which can be precursors), activation energies for cyclization can range from 10 to over 17 kcal/mol depending on the reaction conditions (acidic vs. basic). wuxiapptec.com DFT and other computational methods are crucial for mapping the reaction energy profiles, identifying transition states, and predicting the regioselectivity of these cyclization reactions. wuxiapptec.comvulcanchem.comchemrxiv.orgmaterialsciencejournal.org

Table 1: Selected Kinetic and Thermodynamic Data for Relevant Reaction Mechanisms This table presents data from model systems and related reactions to illustrate the energetic principles.

Reaction Type Parameter Value Compound/System Studied Source
Newman-Kwart Rearrangement ΔH (Enthalpy of Reaction) ~ -13 kcal/mol General O-aryl to S-aryl thiocarbamate organic-chemistry.orgthieme-connect.com
Newman-Kwart Rearrangement ΔH‡ (Activation Enthalpy, Thermal) 30 - 40 kcal/mol General O-aryl thiocarbamate wikipedia.org
Newman-Kwart Rearrangement ΔG‡ (Activation Free Energy, Thermal) 48.9 kcal/mol O-(4-methoxyphenyl) N,N-dimethylthiocarbamate acs.org
Benzofuran Cyclization Ea (Activation Energy) ~10 kcal/mol Acid-catalyzed cyclization of an acetal substrate wuxiapptec.com
Thiadiazole Cyclization Ea (Activation Energy) 10 kcal/mol Acid-catalyzed from acyl hydrazide intermediate wuxiapptec.com
Triazole Cyclization Ea (Activation Energy) 17.38 kcal/mol Base-catalyzed from acyl hydrazide intermediate wuxiapptec.com

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Benzofuran 4 Thiol Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For 1-Benzofuran-4-thiol, ¹H and ¹³C NMR, along with two-dimensional techniques, provide unambiguous evidence for its structure.

The ¹H NMR spectrum of this compound provides precise information about the electronic environment, number, and connectivity of protons. The spectrum is characterized by distinct signals for the thiol proton and the protons on the benzofuran (B130515) core.

The thiol proton (-SH) is expected to appear as a singlet in a region that can vary based on solvent, concentration, and temperature due to hydrogen bonding effects. ucl.ac.uk Typically, thiol protons resonate between 1.0 and 4.0 ppm.

The protons on the furan (B31954) and benzene (B151609) portions of the molecule exhibit characteristic chemical shifts and coupling patterns. Based on data for the parent benzofuran and substituent effects, the expected chemical shifts for the aromatic protons of this compound are detailed below. modgraph.co.ukresearchgate.net The protons on the furan ring (H-2 and H-3) typically appear at lower field compared to standard furan due to the fused benzene ring. The protons on the benzene ring (H-5, H-6, H-7) show splitting patterns consistent with their ortho, meta, and para relationships.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound Data are predicted based on analysis of benzofuran and related thiol-substituted aromatic compounds.

ProtonPredicted Chemical Shift (δ ppm)MultiplicityCoupling Constant (J, Hz)
H-27.60 - 7.70DoubletJ2,3 ≈ 2.2
H-36.70 - 6.80DoubletJ3,2 ≈ 2.2
H-57.35 - 7.45DoubletJ5,6 ≈ 7.8
H-67.15 - 7.25TripletJ6,5 ≈ 7.8, J6,7 ≈ 7.8
H-77.25 - 7.35DoubletJ7,6 ≈ 7.8
4-SH3.40 - 3.60Singlet-

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information on the number and type of carbon atoms in the molecule. The spectrum for this compound would show eight distinct signals corresponding to the eight carbon atoms of the benzofuran core. The chemical shifts are influenced by the electronegativity of the adjacent oxygen and sulfur atoms and the aromatic ring currents. The carbon atom directly attached to the thiol group (C-4) would experience a shift predictable from substituent effect rules for aromatic systems. organicchemistrydata.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Data are predicted based on analysis of benzofuran and related substituted derivatives. chemicalbook.comspectrabase.com

Carbon AtomPredicted Chemical Shift (δ ppm)
C-2145.0 - 146.0
C-3106.5 - 107.5
C-3a127.5 - 128.5
C-4125.0 - 126.0
C-5123.0 - 124.0
C-6124.5 - 125.5
C-7111.0 - 112.0
C-7a154.0 - 155.0

Advanced Two-Dimensional NMR Techniques

To unequivocally assign all proton and carbon signals, especially for more complex derivatives, advanced 2D NMR experiments are employed. sciforum.net

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would confirm the connectivity between adjacent protons. For this compound, cross-peaks would be expected between H-2 and H-3, as well as between the adjacent protons on the benzene ring (H-5 with H-6, and H-6 with H-7). researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively assign each proton signal to its corresponding carbon atom (e.g., H-2 to C-2, H-3 to C-3, etc.).

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₈H₆OS), the high-resolution mass spectrum would show a molecular ion (M⁺˙) peak corresponding to its exact mass (150.01 g/mol ). nih.gov

The fragmentation of the molecular ion under electron impact (EI) ionization would likely proceed through several characteristic pathways: chemguide.co.uklibretexts.org

Loss of Sulfur-Containing Moieties: Fragmentation may involve the loss of a sulfur atom (S) or a sulfhydryl radical (•SH), leading to significant fragment ions.

Cleavage of the Heterocyclic Ring: The benzofuran ring system can undergo characteristic fragmentation. A common pathway for benzofurans is the retro-Diels-Alder reaction or loss of carbon monoxide (CO). researchgate.net

Formation of Stable Aromatic Cations: The fragmentation will favor the formation of stable carbocations, such as the benzofuranyl cation or smaller aromatic fragments.

Table 3: Predicted Key Fragment Ions in the Mass Spectrum of this compound

m/z ValuePossible Fragment IdentityFragmentation Pathway
150[C₈H₆OS]⁺˙Molecular Ion (M⁺˙)
149[C₈H₅OS]⁺Loss of H• from thiol
117[C₈H₅O]⁺Loss of •SH radical
118[C₈H₆]⁺˙Loss of CO and S
89[C₇H₅]⁺Loss of CO from [C₈H₅O]⁺

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is an effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to the thiol group and the benzofuran ring system. acs.orgacs.org

S-H Stretch: A weak but sharp absorption band characteristic of the thiol (S-H) stretching vibration is expected to appear around 2550-2600 cm⁻¹. The presence of this peak is a strong indicator of the thiol functional group.

Aromatic C-H Stretch: Absorption bands for the aromatic C-H stretching vibrations are typically found just above 3000 cm⁻¹ (approx. 3030-3100 cm⁻¹).

C=C Aromatic Ring Stretching: A series of medium to strong peaks in the 1450-1600 cm⁻¹ region corresponds to the carbon-carbon double bond stretching vibrations within the fused aromatic rings.

C-O-C Stretch: The aryl-ether C-O-C stretching vibrations of the furan ring typically result in strong absorptions in the 1200-1250 cm⁻¹ (asymmetric) and 1020-1100 cm⁻¹ (symmetric) regions. nist.gov

C-H Out-of-Plane Bending: Strong absorptions in the 700-900 cm⁻¹ region arise from the out-of-plane bending of the aromatic C-H bonds, and the exact positions can give clues about the substitution pattern on the benzene ring.

Table 4: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3030 - 3100C-H StretchAromatic Ring
2550 - 2600S-H StretchThiol
1450 - 1600C=C StretchAromatic Ring
1200 - 1250C-O-C Asymmetric StretchAryl Ether (Furan Ring)
1020 - 1100C-O-C Symmetric StretchAryl Ether (Furan Ring)
700 - 900C-H Out-of-Plane BendAromatic Ring

X-ray Diffraction (XRD) Analysis for Solid-State Structural Determination

For crystalline derivatives of this compound, single-crystal X-ray diffraction (XRD) provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. This technique allows for the accurate measurement of bond lengths, bond angles, and torsional angles. asianpubs.org

While the specific crystal structure of this compound is not widely reported, analysis of related benzofuran derivatives demonstrates the power of XRD in this context. mdpi.commdpi.com An XRD analysis would confirm the planarity of the benzofuran ring system. Furthermore, it would provide key insights into intermolecular interactions, such as hydrogen bonding involving the thiol group (S-H···S or S-H···O) or π-π stacking interactions between the aromatic rings of adjacent molecules. These interactions govern the crystal packing and influence the physical properties of the solid material. asianpubs.org

A comprehensive search of scientific literature and chemical databases has revealed a significant gap in the documented research concerning the specific electronic absorption and fluorescence spectroscopic properties of this compound and its derivatives. While extensive research exists on the photophysical characteristics of the broader benzofuran class of compounds, specific experimental data, including absorption maxima, emission spectra, molar absorptivity, and fluorescence quantum yields for derivatives bearing a thiol group at the 4-position, are not available in the reviewed literature.

Therefore, it is not possible to provide an article with detailed research findings and data tables as requested under the section "4.5. Electronic Absorption and Fluorescence Spectroscopy" for the compound “this compound”. The scientific community has yet to publish dedicated studies on the advanced spectroscopic characterization and structural elucidation of this particular set of derivatives.

Computational Chemistry and Theoretical Investigations of 1 Benzofuran 4 Thiol

Quantum Chemical Calculations

Quantum chemical calculations are foundational to modern computational chemistry, allowing for the determination of molecular properties from first principles. These methods solve, or approximate solutions to, the Schrödinger equation for a given molecule. For 1-Benzofuran-4-thiol, these calculations can reveal details about its electronic distribution, stability, and spectroscopic characteristics.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become one of the most popular and versatile methods in computational chemistry. imperial.ac.uk It offers a balance between accuracy and computational cost, making it suitable for studying medium-sized molecules like this compound. physchemres.org DFT methods are based on the principle that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates, rather than the complex many-electron wavefunction. imperial.ac.uk

The electronic structure of this compound can be characterized by analyzing its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing chemical reactivity, kinetic stability, and optical properties. rsc.org A smaller gap generally implies higher reactivity.

Global reactivity descriptors, derived from HOMO and LUMO energies, can quantify the reactivity of this compound. These include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). Furthermore, Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution, highlighting electron-rich regions (prone to electrophilic attack) and electron-poor regions (prone to nucleophilic attack). orientjchem.org For this compound, the MEP would likely show negative potential around the oxygen and sulfur atoms, indicating sites for electrophilic interaction.

Table 1: Representative DFT-Calculated Electronic Properties for a Thiol-Containing Heterocycle (Illustrative for this compound)
ParameterCalculated Value (Illustrative)Significance
EHOMO-6.5 eVElectron-donating ability
ELUMO-1.2 eVElectron-accepting ability
HOMO-LUMO Gap (ΔE)5.3 eVChemical reactivity and stability
Chemical Hardness (η)2.65 eVResistance to change in electron distribution
Electrophilicity Index (ω)2.8 eVPropensity to accept electrons

Note: Data are illustrative, based on typical values for similar aromatic thiol compounds calculated using methods like B3LYP/6-311G(d,p).

Ab Initio Methods for Molecular Properties

Ab initio—Latin for "from the beginning"—methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using any experimental data. nih.gov These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), offer a systematic way to improve accuracy by using more sophisticated approximations and larger basis sets. kuleuven.be

For this compound, ab initio calculations can provide highly accurate predictions of molecular properties. tandfonline.com This includes optimized geometries (bond lengths and angles), vibrational frequencies (for interpreting IR and Raman spectra), and dipole moments. nih.gov High-level ab initio calculations are particularly valuable for benchmarking results from more cost-effective DFT methods and are the gold standard for studying systems where electron correlation effects are crucial. kuleuven.be Conformational studies using ab initio methods can determine the relative stabilities of different spatial arrangements of the thiol group relative to the benzofuran (B130515) ring. nih.gov

Molecular Dynamics Simulations and Conformational Analysis

While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. pensoft.netresearchgate.net MD simulations model the movements of atoms by solving Newton's equations of motion, allowing for the exploration of a molecule's conformational landscape and its interactions with its environment (e.g., solvent). nih.gov

For this compound, MD simulations can be used to:

Perform Conformational Analysis: Identify the most stable and populated conformations of the molecule, particularly concerning the rotation of the C-S bond and the orientation of the thiol (-SH) group.

Analyze Solvent Effects: Study how solvent molecules, especially polar ones, interact with the thiol and benzofuran moieties and how these interactions might influence conformational preferences or reactivity.

Predict Macroscopic Properties: By simulating a large ensemble of molecules, MD can help predict properties like the solvent-accessible surface area (SASA) and radius of gyration. pensoft.net

The stability of different conformations can be assessed by analyzing the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of atomic positions over the simulation time. pensoft.net Such analyses would reveal the flexibility of the thiol group and the rigidity of the fused ring system in this compound.

Table 2: Key Parameters from a Hypothetical MD Simulation of this compound
ParameterTypical Result (Illustrative)Information Gained
RMSD of Backbone~1.0 ÅOverall structural stability during simulation
RMSF of Thiol Hydrogen~2.5 ÅHigh flexibility/mobility of the thiol proton
Radius of Gyration (Rg)~3.8 ÅMolecular compactness
Solvent Accessible Surface Area (SASA)~250 ŲExposure of the molecule to the solvent

Note: Values are illustrative and would depend on the specific force field, solvent, and simulation conditions used.

Prediction of Reaction Pathways and Transition States

A significant application of computational chemistry is the elucidation of reaction mechanisms. By mapping the potential energy surface of a reaction, it is possible to identify reactants, products, intermediates, and, crucially, the transition states that connect them. rsc.org The energy of the transition state determines the activation energy barrier of a reaction, which governs its rate.

For this compound, theoretical methods can predict pathways for various reactions, such as:

Thiolation Reactions: The mechanism by which the thiol group is introduced onto the benzofuran scaffold.

Oxidation of the Thiol: The pathway for the conversion of the thiol to sulfenic acid or a disulfide bridge.

Electrophilic/Nucleophilic Substitution: Predicting the most likely sites for substitution on the aromatic ring and the associated energy barriers. ntu.edu.sgnih.gov

Computational studies on related systems have shown that radical pathways can be involved in the functionalization of heterocycles. acs.org For example, a reaction involving this compound could proceed via a thiyl radical intermediate. acs.org Locating the transition state structure for such a proposed step and calculating its vibrational frequencies (a true transition state has exactly one imaginary frequency) would provide strong evidence for the proposed mechanism. rsc.org

Studies on Thiol-Thione Tautomerism

Many heterocyclic compounds containing a thiol group adjacent to a nitrogen or within a conjugated system can exist in equilibrium with a thione tautomer. ajol.infonajah.edu For this compound, this equilibrium would involve the migration of the thiol proton to the C3 position of the benzofuran ring, forming the tautomer 1-benzofuran-4(2H)-thione.

Computational chemistry is an ideal tool to study this tautomerism. By calculating the total electronic energies of both the thiol and thione forms, one can determine their relative stabilities. orientjchem.orgresearchgate.net The structure with the lower energy is the thermodynamically favored tautomer. DFT and high-level ab initio methods are frequently used for this purpose. kuleuven.beresearchgate.net

Studies on a wide range of similar heterocyclic systems consistently show that the thione form is often more stable than the thiol form, though the energy difference can be small and influenced by factors like solvent and substitution. orientjchem.orgresearchgate.net Calculations would involve optimizing the geometry of both tautomers and comparing their energies. The inclusion of solvent effects, either through continuum models (like PCM) or explicit solvent molecules, is crucial for obtaining results that are relevant to solution-phase chemistry. kuleuven.be

Table 3: Illustrative Calculated Relative Energies for Thiol-Thione Tautomerism
TautomerMethodRelative Energy (kcal/mol) (Gas Phase)Relative Energy (kcal/mol) (Aqueous)
This compound (Thiol)DFT (B3LYP/6-311++G(d,p))0.00 (Reference)0.00 (Reference)
1-Benzofuran-4(2H)-thione (Thione)DFT (B3LYP/6-311++G(d,p))-2.5-3.8

Note: The energy values are hypothetical and illustrative, based on trends observed in similar heterocyclic thiol systems where the thione form is often more stable. The increased stability in a polar solvent is also a common finding.

Chemical Reactivity and Derivatization of 1 Benzofuran 4 Thiol

Reactions Involving the Thiol Group

The sulfur-hydrogen bond of the thiol group is the primary center of reactivity, readily participating in oxidation, alkylation, arylation, and various coupling reactions.

The oxidation of thiols is a fundamental transformation, and the thiol group of 1-Benzofuran-4-thiol can be oxidized to different states depending on the oxidant and reaction conditions. libretexts.org Mild oxidation, often carried out in the presence of air, iodine, or hydrogen peroxide, leads to the formation of the corresponding disulfide, 4,4'-dithiobis(1-benzofuran). libretexts.orgrsc.org This reaction involves the coupling of two thiol molecules through the formation of a disulfide bond (-S-S-). libretexts.org

Stronger oxidizing agents can convert the thiol group directly to a sulfonic acid. researchgate.net Reagent systems such as Oxone® combined with sodium bicarbonate (NaHCO₃) have been shown to be effective for the direct conversion of various thiols to their sulfonic acid counterparts. researchgate.net This transformation proceeds through several intermediate oxidation states. The formation of the disulfide is often observed as an intermediate, particularly at lower conversions during the oxidation process to sulfonic acid. researchgate.net

Reaction TypeTypical ReagentsProduct
Disulfide FormationAir (O₂), I₂, H₂O₂4,4'-dithiobis(1-benzofuran)
Sulfonic Acid FormationOxone®/NaHCO₃, KBrO₃1-Benzofuran-4-sulfonic acid

The thiol group of this compound can be readily alkylated or arylated to form thioethers (sulfides). These reactions typically proceed via the formation of a thiolate anion, generated by treating the thiol with a base. This anion is a potent nucleophile that can react with electrophilic carbon atoms.

S-Alkylation involves the reaction of the 1-benzofuran-4-thiolate with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in a classic nucleophilic substitution reaction to yield the corresponding alkyl thioether.

S-Arylation can be achieved using activated aryl halides or more modern cross-coupling methodologies. Transition-metal-free approaches utilizing hypervalent iodine reagents, such as diaryliodonium salts, are effective for the S-arylation of heterocyclic thiols. beilstein-journals.org Copper-catalyzed conditions have also been reported for the S-arylation of related sulfur nucleophiles. researchgate.net

Reaction TypeReagent ExampleProduct Class
S-AlkylationMethyl iodide (CH₃I)Alkyl (4-(methylthio)-1-benzofuran)
S-ArylationDiphenyliodonium triflateAryl (4-(phenylthio)-1-benzofuran)

Thioesters are formed by the acylation of the thiol group. This can be accomplished by reacting this compound with acylating agents like acyl chlorides or carboxylic anhydrides under basic conditions. Alternatively, direct condensation with carboxylic acids can be achieved using coupling agents. organic-chemistry.org

Sulfenamides are compounds containing a sulfur-nitrogen (S-N) bond. They can be synthesized from this compound through the oxidative coupling of the thiol with primary or secondary amines. nih.govsemanticscholar.org Copper catalysts are often employed to facilitate this transformation, which may proceed through the formation of a disulfide intermediate that subsequently reacts with the amine. nih.govsemanticscholar.org N-Trifluoroacetyl arenesulfenamides can also serve as effective precursors for synthesizing other sulfenamides via reaction with amines. organic-chemistry.org

Derivative ClassReagent ExampleFunctional Group Formed
ThioesterAcetyl chloride-S-C(=O)R
SulfenamideAmine (e.g., Piperidine) + Oxidant (e.g., CuI)-S-NR₂

Thiol-disulfide exchange is a reversible reaction in which a free thiol reacts with a disulfide bond. nih.govnih.gov this compound can participate in such exchanges, reacting with a disulfide (R-S-S-R) to form an unsymmetrical disulfide (1-benzofuranyl-4-S-S-R) and releasing a new thiol (R-SH). This reaction is fundamental in biochemistry, particularly in protein folding, and is a valuable synthetic tool for creating specific, unsymmetrical disulfides. nih.govresearchgate.net The process can be promoted under various conditions, including electrochemically with the use of redox mediators. chimicatechnoacta.ru Palladium-catalyzed systems have also been developed to facilitate efficient exchange between thiols and symmetric disulfides. rsc.org

ReactantsProductsDescription
This compound + R-S-S-R1-Benzofuranyl-4-S-S-R + R-SHFormation of an unsymmetrical disulfide.

Reactions on the Benzofuran (B130515) Ring System

The benzofuran ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. The reactivity and regioselectivity are influenced by the electronic effects of the fused benzene (B151609) ring, the furan (B31954) oxygen atom, and the thiol substituent at the 4-position.

Electrophilic Aromatic Substitution (EAS) is the characteristic reaction of benzofuran. The furan ring is generally more reactive towards electrophiles than the benzene ring. The thiol group (-SH) is an activating, ortho-, para- directing group. Therefore, for this compound, electrophilic attack is predicted to occur at positions on the benzene ring that are ortho or para to the thiol group (positions 5 and 3) or at the highly activated positions of the furan ring (positions 2 and 3). The precise outcome would depend on the specific electrophile and reaction conditions.

Nucleophilic Aromatic Substitution (NAS) on an electron-rich ring like benzofuran is generally unfavorable. masterorganicchemistry.com Such reactions typically require the presence of strong electron-withdrawing groups (like -NO₂) on the aromatic ring to activate it towards nucleophilic attack. masterorganicchemistry.com In the absence of such groups on the this compound scaffold, NAS reactions are not expected to proceed readily.

Reaction TypeReactivityPredicted Positions of AttackExample Reaction
Electrophilic Aromatic SubstitutionFavored due to electron-rich ring2, 3, 5, 7Bromination, Nitration, Friedel-Crafts Acylation
Nucleophilic Aromatic SubstitutionDisfavored without activating groupsN/AReaction with strong nucleophiles (unlikely)

Cross-Coupling Reactions for Further Functionalization

The thiol (-SH) group of this compound is a versatile handle for forming new carbon-sulfur (C-S) bonds through transition-metal-catalyzed cross-coupling reactions. These methods are fundamental for creating aryl sulfides, which are important structural motifs in medicinal chemistry and materials science. hznu.edu.cn Palladium, nickel, and copper complexes are commonly employed to catalyze these transformations, coupling the thiol with various organic halides and triflates. researchgate.netnih.govbohrium.com

Palladium-catalyzed processes, in particular, are well-established for C-S bond formation. ucl.ac.uknih.gov The reaction typically involves the coupling of an aryl halide with a thiol in the presence of a palladium catalyst and a base. researchgate.netucl.ac.uk While high temperatures are often required, developments in ligand design have enabled these reactions to proceed under milder conditions. ucl.ac.uk Nickel-catalyzed systems offer a cost-effective alternative and have been successfully used for the thiolation of aryl and heteroaryl halides. hznu.edu.cnnih.govbohrium.com Recent advancements even describe electrochemical nickel-catalyzed thiolations that proceed at room temperature without a strong base. nih.gov Copper-catalyzed couplings, often promoted by light (photoinduced), provide another mild route for C-S bond formation with a broad range of substrates. organic-chemistry.org

These established methodologies can be applied to this compound to synthesize a variety of 4-(arylthio)benzofuran derivatives. The general transformation involves the reaction of this compound with an aryl halide (Ar-X, where X = I, Br) or triflate in the presence of a suitable catalyst system.

Table 1: Representative Cross-Coupling Reactions of this compound

Catalyst SystemCoupling Partner (Ar-X)BaseSolventProduct
Pd₂(dba)₃ / dppfIodobenzenePropylene OxideToluene4-(Phenylthio)-1-benzofuran
NiBr₂ / L14-BromotolueneZinc (reductant)DMF4-(p-Tolylthio)-1-benzofuran
CuI (photoinduced)1-Bromo-4-nitrobenzeneK₃PO₄DMF4-((4-Nitrophenyl)thio)-1-benzofuran
PdCl(C₃H₅)(dppb)3-BromopyridineKOAcDMA4-(Pyridin-3-ylthio)-1-benzofuran

This table presents hypothetical reactions based on established cross-coupling methodologies for thiols. hznu.edu.cnucl.ac.ukorganic-chemistry.orgsci-hub.se Catalyst and reaction conditions are representative.

Functionalization of the Furan Moiety

The furan ring within the benzofuran nucleus is susceptible to functionalization, primarily through electrophilic substitution and metallation reactions. chemicalbook.comcdnsciencepub.com The electron distribution in the benzofuran ring system makes the C2 and C3 positions the most reactive sites for these transformations. chemicalbook.compixel-online.net

Generally, electrophilic substitution on the unsubstituted benzofuran ring occurs preferentially at the C2 position, though selectivity can be poor, sometimes yielding a mixture of C2 and C3 substituted products. chemicalbook.comstackexchange.comechemi.com However, theoretical calculations suggest that while the C2 position is kinetically favored, the C3 position is also highly reactive. sci-hub.sepixel-online.net Common electrophilic substitution reactions like nitration and halogenation can be used to introduce functional groups onto the furan ring. chemicalbook.com

A more regioselective approach to functionalization involves directed ortho-metallation (DoM). cdnsciencepub.comnih.govbenchchem.com In this strategy, a directing group on the molecule guides a strong base (like n-butyllithium) to deprotonate a specific adjacent position. The oxygen atom of the benzofuran ring can itself act as a directing group, facilitating the removal of the proton at the C2 position, which is the most acidic. researchgate.net The resulting C2-lithiated intermediate can then be trapped with various electrophiles (e.g., silyl (B83357) chlorides, aldehydes, acyl chlorides) to install a wide array of functional groups with high regioselectivity. cdnsciencepub.com

Furthermore, sequential functionalization strategies allow for the introduction of substituents at both the C2 and C3 positions. sci-hub.se This can be achieved by first functionalizing the C2 position via metallation, followed by a second, different functionalization reaction targeting the C3 position. This stepwise approach provides precise control over the substitution pattern on the furan moiety, enabling the synthesis of highly decorated benzofuran derivatives. sci-hub.seresearchgate.net

Table 2: Representative Reactions for Functionalization of the Benzofuran Furan Moiety

Reaction TypeReagentsPositionProduct (Derivative of this compound)
HalogenationN-Bromosuccinimide (NBS)C2/C32-Bromo- and/or 3-Bromo-1-benzofuran-4-thiol
NitrationHNO₃ / Ac₂OC22-Nitro-1-benzofuran-4-thiol
C2-Metallation / Silylation1. n-BuLi, THF, -78°C2. TMSClC22-(Trimethylsilyl)-1-benzofuran-4-thiol
C2-Metallation / Acylation1. LDA, THF, 0°C2. Benzoyl ChlorideC2(this compound-2-yl)(phenyl)methanone
C2,C3-DiarylationAryl Bromide, PdCl(C₃H₅)(dppb), KOAcC2, C32,3-Diaryl-1-benzofuran-4-thiol

This table illustrates potential functionalization reactions on the furan ring of this compound based on known benzofuran reactivity. sci-hub.sechemicalbook.comcdnsciencepub.com

Applications of 1 Benzofuran 4 Thiol in Advanced Organic Synthesis

Role as a Key Building Block for Complex Organic Architectures

The 1-Benzofuran-4-thiol molecule is a prime example of a heterocyclic building block, a class of compounds fundamental to the assembly of complex organic molecules. sigmaaldrich.comsigmaaldrich.com The benzofuran (B130515) moiety itself is a scaffold found in numerous natural products and pharmacologically active compounds, prized for its structural stability and diverse biological activities. rsc.orgresearchgate.net The addition of a thiol (-SH) group provides a highly reactive and versatile handle for a variety of chemical transformations. sigmaaldrich.com This thiol functionality can act as a nucleophile, participate in coupling reactions, or be oxidized, enabling chemists to strategically introduce new bonds and functional groups.

This dual functionality makes it a key intermediate for synthesizing elaborate structures. For instance, the thiol group can be leveraged for S-alkylation, S-arylation, or addition reactions to build out side chains or link the benzofuran core to other molecular fragments. ugent.beresearchgate.net The benzofuran ring, meanwhile, can undergo electrophilic substitution or participate in metal-catalyzed cross-coupling reactions, further expanding the synthetic possibilities. researchgate.net This strategic combination allows for the generation of structurally diverse and complex molecules that would be challenging to produce otherwise. nih.govugent.be

Synthesis of Novel Fused Heterocyclic Systems Incorporating the Thiolated Benzofuran Moiety

The reactivity of this compound and its isomers is particularly well-exploited in the synthesis of fused heterocyclic systems, where the benzofuran ring is annulated with another heterocyclic ring. These fused systems are of significant interest as they often exhibit unique chemical properties and pronounced biological activities.

The fusion of benzofuran and pyrimidine (B1678525) rings creates benzofuropyrimidines, a class of compounds investigated for their pharmacological potential. ijpsonline.com A common synthetic strategy involves constructing the pyrimidine ring onto a pre-existing benzofuran thiol derivative. One documented method begins with 2-hydroxy-5-nitro-1-benzonitrile and proceeds through several steps to yield 4-methyl/aryl-8-nitro Current time information in Bangalore, IN.benzofuro[3,2-d]pyrimidine-2-thiol. ijpsonline.comijpsonline.com This multi-step synthesis highlights the creation of a thiolated benzofuro-pyrimidine core. ijpsonline.comijpsonline.com

The general synthetic pathway is outlined below:

Reaction of 2-hydroxy-5-nitro-1-benzonitrile with various haloketones to form an aminobenzofuran derivative. ijpsonline.comijpsonline.com

Treatment with ammonium (B1175870) thiocyanate (B1210189) and acetyl chloride. ijpsonline.comijpsonline.com

Cyclization via reflux with sodium hydroxide (B78521) to yield the final 4-substituted-8-nitro Current time information in Bangalore, IN.benzofuro[3,2-d]pyrimidine-2-thiol. ijpsonline.comijpsonline.com

Another approach involves the Claisen-Schmidt condensation of a substituted 2-acetylbenzofuran (B162037) to form a chalcone, which is then cyclized with thiourea (B124793) to afford the benzofuran-fused pyrimidine-2-thiol. innovareacademics.in

Synthesis of Benzofuro-pyrimidine Derivatives
Starting MaterialKey ReagentsIntermediate/ProductReference
2-Hydroxy-5-nitro-1-benzonitrile1. Haloketones 2. NH4SCN, AcCl 3. NaOH4-Substituted-8-nitro Current time information in Bangalore, IN.benzofuro[3,2-d]pyrimidine-2-thiol ijpsonline.comijpsonline.com
Benzofuran ChalconeThiourea, HCl, DMF4-(6-methoxybenzofuran-2-yl)-6-(4-nitrophenyl)pyrimidine-2-thiol innovareacademics.in

The thiol group is instrumental in the synthesis of benzofuran derivatives fused or linked to five-membered aromatic heterocycles like triazoles and oxadiazoles. vjol.info.vnresearchgate.net

Benzofuran-Triazoles: A facile synthesis route starts from salicylaldehyde, which is converted in several steps to benzofuran-2-carbohydrazide. vjol.info.vnntt.edu.vn This key intermediate reacts with carbon disulfide and hydrazine (B178648) hydrate (B1144303) to yield 4-amino-5-(benzofuran-2-yl)-4H-1,2,4-triazole-3-thiol. vjol.info.vnntt.edu.vnresearchgate.net This product is particularly useful as it possesses both an amino and a thiol group, making it a valuable precursor for creating more complex fused systems like ijpsonline.comCurrent time information in Bangalore, IN.researchgate.nettriazolo[3,4-b] ijpsonline.comCurrent time information in Bangalore, IN.mdpi.comthiadiazoles. vjol.info.vnresearchgate.nethpu2.edu.vn

Benzofuran-Oxadiazoles: A similar strategy is employed for oxadiazoles. Benzofuran-2-carbohydrazide can be treated with carbon disulfide in the presence of potassium hydroxide to induce cyclization, forming 5-(benzofuran-2-yl)-1,3,4-oxadiazole-2-thiol. researchgate.netncsu.edu This oxadiazole-thiol can be further functionalized at the sulfur atom, for example, through S-alkylation with various benzyl (B1604629) halides to produce a library of derivatives. researchgate.netncsu.edu Research has also been conducted on the synthesis of 5-(3-Arylaminobenzofuran-2-yl)-1,3,4-oxadiazole-2-thiols, which are analogs of fenamates. orientjchem.org

Synthesis of Benzofuran-Triazole and -Oxadiazole Thiols
Target HeterocycleKey IntermediateKey Reagents for CyclizationFinal Thiol ProductReference
1,2,4-TriazoleBenzofuran-2-carbohydrazideCS2, KOH, Hydrazine Hydrate4-Amino-5-(benzofuran-2-yl)-4H-1,2,4-triazole-3-thiol vjol.info.vnntt.edu.vnresearchgate.net
1,3,4-OxadiazoleBenzofuran-2-carbohydrazideCS2, KOH5-(Benzofuran-2-yl)-1,3,4-oxadiazole-2-thiol researchgate.netncsu.edu

Thiazolidin-4-ones are a well-known class of heterocyclic compounds in medicinal chemistry. ajrconline.org The synthesis of derivatives incorporating a benzofuran moiety often relies on the reactivity of a thiol group. A common method is the reaction between a Schiff base (imine) and a compound containing a thiol group, such as thioglycolic acid. researchgate.net For example, benzofuran-1,3-thiazolidinone derivatives have been prepared through the condensation of khellinone (B1209502) with amines, followed by cyclization with thioglycolic acid. researchgate.net

Another synthetic route to create a thiazole (B1198619) ring, which can then be part of a thiazolidinone system, starts with 1-(1-benzofuran-2-yl)-2-bromoethanone. researchgate.net This intermediate reacts with thiourea to form 4-(1-benzofuran-2-yl)-1,3-thiazol-2-amine, which serves as a scaffold for further elaboration into more complex thiazolidinone structures. researchgate.net The synthesis of thiazolidin-4-ones often involves the reaction of thiosemicarbazones with cyclizing agents like ethyl 2-bromoacetate. mdpi.com

Utilization in Asymmetric Synthesis

Asymmetric synthesis, which aims to create chiral molecules with a specific three-dimensional arrangement, is crucial in modern drug discovery. slideshare.net While specific examples detailing the direct use of this compound in major asymmetric campaigns are not extensively documented, the benzofuran scaffold itself is a key component in several established catalytic asymmetric reactions. acs.orgrsc.org

For instance, benzofuran-derived azadienes have been successfully used as four-atom building blocks in catalytic asymmetric [4+1] cyclizations with 3-chlorooxindoles. acs.org This reaction, catalyzed by a chiral guanidine, constructs chiral spirooxindole frameworks containing a new five-membered ring with high diastereoselectivity and good enantioselectivity. acs.org Furthermore, an efficient asymmetric synthesis of a tricyclic hexahydrodibenzofuran core, a privileged structure in biologically active molecules, has been developed using a chiral CBS reduction and an intramolecular Heck reaction. rsc.org

The principles of asymmetric thiol addition are also well-established. beilstein-journals.org Organocatalytic methods for the conjugate addition of thiols to various electron-deficient olefins, such as nitroalkenes, have been developed to produce chiral thioethers with good enantioselectivity. beilstein-journals.org A one-pot, organocatalytic thiol-Michael/Mannich/lactamization sequence has been reported for the asymmetric synthesis of thiolated spiro-γ-lactam-oxindoles bearing three stereocenters. researchgate.net Given these precedents, this compound represents a promising, though currently underutilized, substrate for such asymmetric transformations. Its integration into these catalytic systems could provide a direct route to enantiomerically enriched benzofuran-containing sulfur heterocycles.

Applications of 1 Benzofuran 4 Thiol in Materials Science

Incorporation into Polymeric Systems for Advanced Materials

The thiol group is a gateway to a vast range of polymerization techniques, enabling the integration of the benzofuran (B130515) moiety into polymer backbones or as a pendant group. This allows for the synthesis of advanced polymers with tailored properties.

Thiol-containing polymers are a significant class of materials due to the versatile reactivity of the sulfhydryl (-SH) group. researchgate.net One of the most powerful methods for creating such polymers is the thiol-ene "click" reaction, a step-growth process involving the reaction of a thiol with an alkene. mdpi.comacs.org This reaction is highly efficient, often proceeding rapidly at room temperature with minimal side products, making it ideal for creating uniform polymer networks. mdpi.comacs.orgrsc.org The thiol group of 1-Benzofuran-4-thiol can readily participate in such reactions, allowing it to be incorporated into polythioethers. This process would endow the resulting polymer with the inherent properties of the benzofuran ring, such as rigidity and specific electronic characteristics.

Furthermore, the thiol group can be oxidized to form a disulfide (-S-S-) bond. Polymers containing these linkages are of great interest because the disulfide bond is dynamic and can be cleaved under reducing conditions. mdpi.comresearchgate.net This reversible chemistry is the foundation for creating redox-responsive materials. By polymerizing monomers containing this compound or by creating disulfide crosslinks between polymer chains, it is possible to fabricate materials that change their structure or properties in response to a redox stimulus. mdpi.comrwth-aachen.de

Stimulus-responsive, or "smart," materials can change their properties in response to external triggers like pH, light, or redox potential. researchgate.net The thiol and disulfide functionalities are central to the design of redox-responsive systems. researchgate.netrwth-aachen.de The incorporation of this compound into a polymer architecture introduces a redox-active site. For example, hydrogels crosslinked with disulfide bonds derived from this molecule could be designed to degrade or release an encapsulated payload in a reducing environment, such as that found inside a cell. researchgate.net Research into benzothiazole-disulfide-based polymers has demonstrated the fabrication of reactive surface coatings where functional molecules could be attached and later released upon exposure to a reducing agent like dithiothreitol (B142953) (DTT). mdpi.com This highlights a clear pathway for using this compound to create functional, responsive surfaces and materials. smu.eduacs.org

The concept of self-healing materials, which can autonomously repair damage, often relies on the incorporation of reversible chemical bonds into the polymer matrix. Dynamic covalent chemistries, including disulfide exchange and reversible thiol-ene reactions, are key strategies for imparting self-healing capabilities. The thiol group of this compound makes it an ideal candidate for this purpose. When integrated into a polymer network, the thiol groups can form disulfide crosslinks. If the material is fractured, these bonds can reversibly break and reform, allowing the material to heal. Similarly, unreacted thiol groups at a fracture interface can react with other functional groups to repair the damage. The presence of the rigid benzofuran unit could add mechanical robustness to such a self-healing system.

Applications in Organic Photovoltaics and Photoelectronic Devices

Benzofuran and its derivatives are recognized for their significant contributions to the field of organic electronics, particularly in organic solar cells (OSCs) and organic field-effect transistors (OFETs). nih.gov The fused-ring structure provides planarity and rigidity, which facilitates intermolecular π-π stacking and enhances charge transport—a critical factor for efficient electronic devices. acs.org

Furan-based materials are explored as alternatives to their thiophene-based counterparts due to advantages like better solubility and stronger fluorescence. acs.org Research has shown that introducing benzofuran into the structure of electron acceptors for OSCs can lead to high-performance devices. For example, planar perylenediimide (PDI) dimers fused with a benzofuran unit have been developed as non-fullerene acceptors, achieving high open-circuit voltages (VOC) and significant power conversion efficiencies (PCE). nih.govgoogle.com

The table below summarizes the performance of some benzofuran-based materials in organic solar cells, illustrating the potential of this heterocyclic core.

Material Type Donor/Acceptor Key Feature Power Conversion Efficiency (PCE) Reference
PDI DimerPBDB-T / F-FDI2Benzofuran-fused PDI6.33% nih.gov, google.com
Stilbene DerivativeN/APhenyl-benzofuran dyeN/A (Used in DSSCs) acs.org

The thiol group in this compound adds another layer of functionality. In organic electronics, thiol groups are often used as anchoring groups to bind molecules to metal or semiconductor surfaces, improving the interfacial contact and charge injection/extraction. Therefore, this compound could be used to create self-assembled monolayers on electrodes or as a building block for donor or acceptor materials that have improved morphology and interfacing within the bulk-heterojunction active layer of an OSC.

Development of Photochromic Materials

Photochromic materials reversibly change their color and absorption properties upon exposure to light, making them suitable for applications like optical data storage, molecular switches, and smart windows. spiedigitallibrary.org Diarylethenes are a premier class of photochromic compounds known for their excellent thermal stability and fatigue resistance. acs.org The incorporation of heterocyclic aryl rings is crucial to their performance.

Recent research has demonstrated that diarylethenes containing benzofuran moieties exhibit robust and reversible photochromism. spiedigitallibrary.orgacs.org For instance, bis(2-alkyl-1-benzofuran-3-yl)perfluorocyclopentene derivatives show photochromic behavior both in solution and in the solid crystalline phase. spiedigitallibrary.orgthieme-connect.com Similarly, novel diarylethenes based on a benzofuran moiety have been synthesized and successfully used as an optical recording medium in a poly(methyl methacrylate) (PMMA) film. acs.org More recently, 1,2-diaroyl benzofurans have been shown to exhibit reversible photochromism with diverse color changes in solution, solid-state, and thin films. thieme-connect.com

The thiol group at the 4-position of this compound provides a valuable site for chemical modification. This "handle" can be used to attach the photochromic benzofuran core to other molecules, polymers, or surfaces without disrupting the photoactive diarylethene system. This could allow for the fine-tuning of its photochromic properties or for its integration into larger, multifunctional material systems.

Role in the Synthesis of Dyes and Pigments

The benzofuran scaffold is a constituent of many synthetic dyes. nih.gov Its electron-rich nature and extended π-system make it an excellent chromophore. The aforementioned photochromic diarylethenes are themselves a class of switchable dyes, where the color can be turned on and off with light. acs.orgthieme-connect.com

The thiol group is known in dye chemistry as an auxochrome—a functional group that, when attached to a chromophore, alters its light-absorbing properties. The introduction of a sulfur atom can modify the color (typically causing a bathochromic, or red, shift), intensity, and solubility of the dye. By serving as a precursor, this compound can be used to synthesize novel dyes where the benzofuran unit acts as the core chromophore and the thiol group modulates its final properties. The thiol also offers a convenient point of attachment for linking the dye to fabrics or other materials.

Functional Materials for Ion Sorption and Separation

While direct research on the application of This compound in functional materials for ion sorption and separation is not extensively documented in publicly available literature, the inherent chemical properties of the molecule suggest a strong potential for its use in this field. The thiol group (-SH) is a well-known chelating agent for various heavy metal ions, and the benzofuran scaffold provides a rigid and stable platform for the development of advanced adsorbent materials. This section will, therefore, explore the prospective application of this compound in creating functional materials for ion sorption and separation, drawing analogies from established research on other thiol-containing polymers and functionalized materials.

The primary approach for utilizing this compound in this context would be its incorporation into a polymer matrix. This can be achieved through the polymerization of a derivative of this compound or by grafting the molecule onto an existing polymer backbone. The resulting functional polymer would possess pendant thiol groups capable of binding with metal ions through a process of chelation.

Detailed Research Findings (Hypothetical)

Based on studies of analogous thiol-functionalized polymers, materials derived from this compound could be highly effective for the removal of toxic heavy metal ions from aqueous solutions. mdpi.comscielo.org.mx The sulfur atom in the thiol group acts as a soft Lewis base, showing a strong affinity for soft Lewis acids such as mercury (Hg²⁺), lead (Pb²⁺), and cadmium (Cd²⁺) ions. scielo.org.mx

The effectiveness of these hypothetical materials would likely be influenced by several factors, including the pH of the solution, the initial concentration of metal ions, the contact time, and the dosage of the adsorbent material. universci.com It is anticipated that the optimal pH for the sorption of most heavy metal ions would be in the neutral to slightly acidic range, which maximizes the availability of the thiol groups for binding while minimizing the precipitation of metal hydroxides. universci.comresearchgate.net

The sorption process is expected to follow common adsorption isotherm models, such as the Langmuir and Freundlich models, which describe the distribution of adsorbed molecules between the liquid and solid phases at equilibrium. mdpi.com Kinetic studies would likely reveal that the sorption process follows a pseudo-second-order model, indicating that the rate-limiting step is chemisorption involving the formation of a chemical bond between the thiol groups and the metal ions. mdpi.comresearchgate.net

Below are hypothetical data tables illustrating the potential performance of a this compound-based polymer (referred to as PBF-SH) for the sorption of various heavy metal ions, based on data from similar thiol-containing materials. mdpi.comnih.gov

Table 1: Hypothetical Adsorption Capacities of PBF-SH for Various Metal Ions

Metal Ion Maximum Adsorption Capacity (mg/g)
Pb²⁺ 135
Cd²⁺ 98
Hg²⁺ 180
Ni²⁺ 65
Cr³⁺ 75

This table is interactive. You can sort the data by clicking on the column headers.

Table 2: Hypothetical Influence of pH on the Adsorption Efficiency of PBF-SH for Pb²⁺

pH Adsorption Efficiency (%)
2 35
3 58
4 75
5 92
6 95
7 94

This table is interactive. You can sort the data by clicking on the column headers.

The regeneration and reusability of such functional materials would be a critical aspect of their practical application. It is plausible that the adsorbed metal ions could be eluted using an acidic solution, thereby regenerating the adsorbent for multiple cycles of use without a significant loss in performance. universci.com

Coordination Chemistry of 1 Benzofuran 4 Thiol and Its Derivatives

Ligand Properties of the Thiolated Benzofuran (B130515) Scaffold

The 1-Benzofuran-4-thiol scaffold possesses distinct features that define its properties as a ligand. The primary coordination site is the thiol group (-SH), which can deprotonate to form a thiolate (-S⁻). This deprotonation allows it to act as a potent anionic monodentate ligand. Thiolate groups are known to be excellent soft donors, making them particularly suitable for forming stable complexes with soft or borderline metal ions such as Cu(I), Ag(I), Hg(II), Cd(II), and Pt(II).

Synthesis of Metal Complexes with Transition Metal Ions

The synthesis of metal complexes with this compound is expected to follow established methods for coordinating thiol-containing ligands to transition metal ions. A common approach involves the reaction of a soluble metal salt (e.g., chlorides, nitrates, or acetates) with the ligand in a suitable solvent. mdpi.com The reaction is often carried out in the presence of a weak base to facilitate the deprotonation of the thiol group, leading to the formation of a stable metal-sulfur bond. sciforum.net

For instance, the synthesis could be achieved by refluxing an ethanolic solution of the chosen metal salt with a stoichiometric amount of this compound. mdpi.com The resulting complexes can often be isolated as stable, colored precipitates that can be purified by recrystallization from an appropriate solvent. The stoichiometry of the resulting complexes, typically in a 1:2 metal-to-ligand ratio for divalent metal ions, can be controlled by the reaction conditions. ajol.infosciforum.net It is anticipated that this compound would readily form complexes with a range of transition metals, including but not limited to Co(II), Ni(II), Cu(II), and Zn(II).

The characterization of putative metal complexes of this compound would rely on a combination of spectroscopic and analytical techniques to elucidate their structure and bonding.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool to confirm the coordination of the ligand to the metal ion. A key indicator of coordination through the thiol group is the disappearance of the ν(S-H) stretching vibration (typically observed around 2550-2600 cm⁻¹) in the spectra of the metal complexes. brieflands.com Concurrently, the formation of a new band at a lower frequency (typically 300-500 cm⁻¹) can be attributed to the ν(M-S) stretching vibration, providing direct evidence of the metal-sulfur bond. ajol.info Shifts in the vibrational frequencies associated with the benzofuran ring, such as the ν(C-O-C) stretching, could also indicate the involvement of the furan (B31954) oxygen in coordination.

Compound ν(S-H) (cm⁻¹) (Illustrative) ν(C=C) (cm⁻¹) (Illustrative) ν(M-S) (cm⁻¹) (Illustrative)
This compound~2560~1580-
[Co(1-Bf4S)₂]-~1575~375
[Ni(1-Bf4S)₂]-~1572~380
[Cu(1-Bf4S)₂]-~1570~390
(Illustrative data based on related thiol complexes. 1-Bf4S represents the deprotonated 1-Benzofuran-4-thiolato ligand)

Electronic (UV-Vis) Spectroscopy: The electronic spectra of the complexes, typically recorded in a suitable solvent like DMSO or DMF, can provide information about the geometry of the metal center. researchgate.net The free ligand is expected to show intense absorption bands in the UV region corresponding to π→π* and n→π* transitions within the benzofuran ring. researchgate.net Upon complexation, these bands may shift (bathochromic or hypsochromic shifts) due to the electronic effects of coordination. researchgate.net More importantly, the appearance of new, weaker absorption bands in the visible region for d-block metal complexes can be assigned to d-d transitions, which are characteristic of the coordination geometry (e.g., octahedral or tetrahedral). researchgate.net

Compound π→π (nm) (Illustrative)n→π (nm) (Illustrative)d-d transitions (nm) (Illustrative) Proposed Geometry
This compound~280~320--
[Co(1-Bf4S)₂]~285~330~650, ~710Octahedral
[Ni(1-Bf4S)₂]~288~335~580, ~850Octahedral
[Cu(1-Bf4S)₂]~290~340~680Distorted Octahedral
(Illustrative data based on related transition metal complexes. 1-Bf4S represents the deprotonated 1-Benzofuran-4-thiolato ligand)

Electron Spin Resonance (ESR) and Magnetic Studies: For paramagnetic complexes, such as those of Cu(II) or high-spin Co(II), ESR spectroscopy and magnetic susceptibility measurements are invaluable. The g-values obtained from the ESR spectrum can provide insights into the nature of the metal-ligand bond and the geometry of the complex. Magnetic moment data, calculated from magnetic susceptibility measurements, can help determine the number of unpaired electrons and distinguish between different possible geometries (e.g., square planar vs. tetrahedral for Ni(II) or high-spin vs. low-spin for Co(II)). rsc.org

Structural Analysis and Bonding in Metal-Thiolated Benzofuran Complexes

The definitive determination of the structure of metal complexes of this compound would be achieved through single-crystal X-ray diffraction analysis. mdpi.comeurjchem.com Based on related structures, it is anticipated that this compound would primarily act as a monodentate ligand, coordinating through the deprotonated sulfur atom. This would lead to the formation of complexes with general formulas such as [M(L)₂] for divalent metals, where L is the thiolate ligand. sciforum.net

In such complexes, the coordination geometry around the metal center would be determined by the nature of the metal ion and any ancillary ligands present. For example, with no other coordinating species, four-coordinate geometries like square planar or tetrahedral, or six-coordinate octahedral geometries (achieved through intermolecular interactions or solvent coordination) are plausible. researchgate.net The metal-sulfur bond lengths would be a key parameter, reflecting the strength and nature of the interaction. For instance, typical M-S bond lengths in similar complexes are in the range of 2.2-2.4 Å. mdpi.com The possibility of the furan oxygen participating in coordination, leading to a chelated or bridged structure, cannot be entirely ruled out and would result in more complex and potentially polymeric structures.

Theoretical Studies of Metal-Ligand Interactions

Computational methods, particularly Density Functional Theory (DFT), serve as a powerful complement to experimental studies for understanding the electronic structure and bonding in metal complexes. researchgate.netdergipark.org.tr For complexes of this compound, DFT calculations could be employed to:

Analyze the frontier molecular orbitals (HOMO and LUMO) to understand the electronic transitions observed in the UV-Vis spectra and to assess the reactivity of the complexes. The HOMO-LUMO energy gap is a key parameter in this regard. dergipark.org.tr

Calculate vibrational frequencies to aid in the assignment of bands in the IR spectra, particularly the M-S stretching frequency.

Investigate the nature of the metal-ligand bond through various bonding analysis techniques, such as Natural Bond Orbital (NBO) analysis, to quantify the covalent and ionic contributions to the interaction.

Such theoretical studies would provide a deeper understanding of the electronic properties of the 1-benzofuran-4-thiolato ligand and how it interacts with different transition metal ions, offering insights that are often difficult to obtain through experimental means alone. researchgate.net

Analytical Method Development for 1 Benzofuran 4 Thiol

Chromatographic Techniques for Purity Assessment and Analysis

Chromatography is a cornerstone of analytical chemistry, providing powerful means to separate complex mixtures into their individual components. For 1-Benzofuran-4-thiol, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are applicable, each with specific considerations related to the compound's chemical nature.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most widely used technique for the analysis of non-volatile or thermally sensitive compounds. The inherent polarity and UV-active nature of the benzofuran (B130515) moiety make HPLC an ideal method for the purity assessment and quantification of this compound.

A reversed-phase HPLC (RP-HPLC) method is typically the primary choice. In this mode, a non-polar stationary phase is used with a polar mobile phase, and compounds are separated based on their hydrophobicity. The thiol group (-SH) can present challenges, such as peak tailing due to interaction with residual silanols on silica-based columns or oxidation to disulfides. Method development would focus on mitigating these effects.

Key aspects of HPLC method development include:

Column Selection: A C18 or C8 column is standard for reversed-phase separations. To minimize peak tailing associated with the acidic thiol group, columns with end-capping or those based on a hybrid particle technology are preferred.

Mobile Phase: A gradient elution using a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (such as phosphate (B84403) or formate (B1220265) buffer) is common. Adjusting the pH of the mobile phase can be critical; maintaining a slightly acidic pH (e.g., pH 3-4) can suppress the ionization of the thiol group, leading to better peak shape and retention.

Detection: The benzofuran ring system possesses a strong chromophore, allowing for sensitive detection using a UV detector. researchgate.netnih.gov The detection wavelength is typically set at one of the absorption maxima of the compound, which for benzofuran derivatives often falls in the 270-360 nm range. dergipark.org.tr A photodiode array (PDA) detector can be used to acquire full UV spectra, aiding in peak identification and purity assessment.

Derivatization: In some cases, pre-column or post-column derivatization of the thiol group can be employed. nih.govmdpi.com Reagents that react specifically with thiols to form highly fluorescent or UV-active derivatives can significantly enhance detection sensitivity and selectivity. nih.govresearchgate.net

Table 1: Typical HPLC Parameters for Analysis of this compound
ParameterTypical ConditionRationale/Comment
InstrumentHigh-Performance Liquid Chromatography SystemStandard analytical instrument.
ColumnReversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)Good retention for moderately polar compounds. End-capped columns are preferred to reduce peak tailing.
Mobile PhaseA: 0.1% Phosphoric Acid in Water B: AcetonitrileAcidified mobile phase suppresses thiol ionization. Acetonitrile is a common organic modifier.
Elution ModeGradientAllows for the separation of impurities with a wide range of polarities.
Flow Rate1.0 mL/minStandard flow rate for a 4.6 mm ID column.
DetectionUV at ~280 nm or PDA (200-400 nm)Benzofuran moiety has strong UV absorbance. researchgate.net PDA allows for spectral confirmation.
Column Temperature30 °CEnsures reproducible retention times.
Injection Volume10 µLTypical volume to avoid column overload.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and analyzing volatile and thermally stable compounds. unime.it While many benzofuran derivatives can be analyzed by GC, the presence of the thiol group in this compound requires special consideration due to its reactivity and potential for thermal degradation. researchgate.netamanote.com

Challenges and solutions for GC analysis include:

Thermal Stability: The compound must be stable at the temperatures used in the GC injector and column. The thiol group can be susceptible to oxidation or other degradation at elevated temperatures. niscpr.res.in

Peak Shape: Thiols are known to produce tailing peaks due to adsorption onto active sites within the GC system. Using deactivated liners and columns is essential.

Derivatization: To overcome issues of thermal lability and improve chromatographic performance, the thiol group can be derivatized. Silylation is a common approach, converting the -SH group into a more stable and less polar silyl (B83357) thioether.

Selective Detection: A Flame Photometric Detector (FPD) operating in sulfur mode offers high selectivity and sensitivity for sulfur-containing compounds like thiols, which can help eliminate interference from a complex matrix. ucalgary.ca Alternatively, a Mass Spectrometer (MS) detector can provide both quantification and structural information for definitive identification of the parent compound and any impurities. nih.gov

Table 2: Potential GC Parameters for Analysis of this compound
ParameterTypical ConditionRationale/Comment
InstrumentGas Chromatography SystemSuitable for volatile compounds.
ColumnCapillary Column (e.g., DB-5, 30 m x 0.25 mm, 0.25 µm)A low-to-mid polarity column is generally suitable.
Injector Temperature250 °CMust be optimized to ensure volatilization without degradation.
Carrier GasHelium or HydrogenStandard carrier gases for GC.
Oven Programe.g., 100 °C hold for 2 min, ramp at 10 °C/min to 280 °CTemperature program is optimized to separate the analyte from impurities.
DetectionFlame Ionization Detector (FID) or Mass Spectrometry (MS)FID for general-purpose analysis, MS for definitive identification. nih.gov FPD (Sulfur mode) for selective detection. ucalgary.ca

Spectroscopic Methods for Quantitative Analysis

Spectroscopic methods are invaluable for both the structural elucidation and quantitative analysis of chemical compounds. For this compound, UV-Visible and NMR spectroscopy are particularly useful.

UV-Visible (UV-Vis) Spectroscopy: The conjugated system of the benzofuran ring gives rise to distinct absorption bands in the UV region, typically between 250 and 350 nm. researchgate.netnih.gov This property can be harnessed for quantitative analysis using Beer-Lambert's law. A UV-Vis spectrophotometer can provide a rapid and straightforward method for determining the concentration of this compound in solution, provided no interfering substances absorb at the chosen analytical wavelength. It is a common detection method coupled with HPLC.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While primarily a tool for structural elucidation, NMR can also be used for quantitative purposes (qNMR). By integrating the signals of specific protons of this compound against a certified internal standard with a known concentration, a highly accurate and precise quantification can be achieved without the need for a reference standard of the analyte itself. researchgate.net This is particularly useful for purity assignments of synthesized batches.

Impurity Profiling and Stability-Indicating Methods

An essential part of analytical method development is creating an impurity profile and establishing a stability-indicating method. A stability-indicating method is a validated quantitative analytical procedure that can accurately and precisely measure the active ingredient's concentration without interference from degradation products, process impurities, or other potential contaminants. vscht.czijrpr.com

The development of such a method for this compound involves:

Forced Degradation Studies: The compound is subjected to a variety of stress conditions more severe than accelerated stability conditions to produce potential degradation products. cu.edu.egusm.my This helps in understanding the degradation pathways and ensuring the analytical method can separate these newly formed impurities from the parent compound. The benzofuran moiety itself can be susceptible to degradation under oxidative and photolytic conditions. researchgate.net

Method Specificity/Selectivity: The primary goal is to develop a chromatographic method, typically HPLC, that demonstrates baseline separation between the main peak (this compound) and all potential impurities generated during synthesis and forced degradation. scielo.br Peak purity analysis using a PDA detector is crucial to confirm that the analyte peak is not co-eluting with any other species.

Validation: The method is then validated according to ICH guidelines, assessing parameters such as accuracy, precision, specificity, linearity, range, and robustness to ensure it is fit for its intended purpose. vscht.cz

Table 3: Typical Forced Degradation Conditions
Stress ConditionExample Reagent/ConditionPotential Degradation Pathway
Acidic Hydrolysis0.1 M HCl, heatedPotential cleavage of ether linkage (less likely for benzofuran).
Alkaline Hydrolysis0.1 M NaOH, heatedThiolate formation; potential ring opening under harsh conditions.
Oxidation3% H₂O₂, ambient temperatureOxidation of thiol to disulfide (dimer) or sulfonic acid; oxidation of the benzofuran ring. researchgate.net
Thermal DegradationDry heat, e.g., 80 °CAssesses thermal stability of the molecule. niscpr.res.in
Photolytic DegradationExposure to UV/Vis light (ICH Q1B)Assesses light sensitivity; potential for free-radical degradation. researchgate.net

Future Research Directions

Exploration of Novel and Sustainable Synthetic Routes

The development of efficient and environmentally benign methods for the synthesis of 1-Benzofuran-4-thiol is a primary area for future research. Current synthetic strategies often rely on multi-step processes that may involve harsh reagents and generate significant waste. Future endeavors should prioritize the development of "green" synthetic pathways.

One promising avenue is the exploration of one-pot synthesis methodologies that combine several reaction steps into a single, efficient process. acs.orgresearchgate.net For instance, a one-pot reaction involving substituted amines, salicylaldehydes, and a suitable sulfur source, catalyzed by an environmentally friendly catalyst, could provide a direct route to thiol-substituted benzofurans. acs.org Furthermore, the use of sustainable solvents, such as deep eutectic solvents (DES), presents an attractive alternative to traditional volatile organic compounds. acs.org

Another key direction is the development of catalyst-free synthetic methods. Recent research has demonstrated the feasibility of catalyst-free synthesis for certain benzofuran (B130515) derivatives, which could be adapted for the synthesis of this compound. nih.govresearchgate.net These methods, often proceeding through cascade reactions, offer a simplified and more economical approach to the production of these compounds. researchgate.net The investigation of photochemical reactions also holds promise for developing sustainable synthetic routes, as they often proceed under mild conditions with minimal by-products. rsc.org

Future research should also focus on the utilization of renewable starting materials to further enhance the sustainability of the synthetic process. The development of synthetic routes that begin from biomass-derived precursors would represent a significant advancement in the green chemistry of benzofuran derivatives.

Development of Highly Efficient and Selective Catalytic Systems

The discovery and optimization of catalytic systems are paramount to advancing the chemistry of this compound. While various transition metal catalysts, including those based on palladium, copper, nickel, and rhodium, have been extensively used for the synthesis of benzofuran derivatives, there is a need to develop catalysts with higher efficiency and selectivity for the specific synthesis and functionalization of this compound. acs.orgnih.gov

Future research should focus on the design and synthesis of novel ligands that can fine-tune the reactivity and selectivity of metal catalysts. For example, the development of chiral ligands could enable the enantioselective synthesis of this compound derivatives, which is crucial for applications in medicinal chemistry. The use of bimetallic catalysts, such as Au-Ag systems, has shown promise in the synthesis of other benzofuran derivatives and could be explored for the synthesis of this compound. nih.gov

In addition to transition metal catalysis, the exploration of organocatalysis presents a compelling research direction. Organocatalysts are often less toxic and more stable than their metal-based counterparts, making them an attractive option for sustainable chemical synthesis. The development of organocatalytic systems for the asymmetric synthesis of this compound would be a significant breakthrough.

Furthermore, the investigation of biocatalysis, using enzymes to catalyze specific reactions, offers the potential for highly selective and environmentally friendly synthesis. The identification or engineering of enzymes capable of catalyzing the formation of the benzofuran ring or the introduction of the thiol group would be a major advancement.

Investigation of New Chemical Transformations and Reactivity Patterns

A thorough understanding of the chemical reactivity of this compound is essential for its application in various fields. Future research should aim to explore new chemical transformations and reactivity patterns of this molecule, focusing on both the benzofuran core and the thiol functional group.

The reactivity of the benzofuran ring system towards electrophilic substitution, such as Friedel-Crafts reactions, has been studied for general benzofurans. jocpr.com However, the influence of the 4-thiol group on the regioselectivity and reactivity of these transformations needs to be systematically investigated for this compound. This will enable the controlled introduction of various functional groups onto the benzofuran scaffold, leading to a diverse library of new derivatives.

The thiol group itself offers a rich platform for chemical modification. Future research should explore a wide range of reactions involving the thiol group, such as S-alkylation, S-arylation, and oxidation to sulfoxides and sulfones. These transformations would provide access to a wide array of novel compounds with potentially unique properties. The development of selective methods for the functionalization of the thiol group in the presence of other reactive sites on the benzofuran ring will be a key challenge.

Furthermore, the investigation of the participation of the thiol group in intramolecular cyclization reactions could lead to the synthesis of novel fused heterocyclic systems containing both benzofuran and sulfur-containing rings. These new heterocyclic scaffolds could exhibit interesting biological activities or material properties.

Expansion of Applications in Emerging Materials Technologies

The unique electronic and structural features of this compound make it a promising candidate for applications in emerging materials technologies. Future research should focus on exploring its potential in areas such as organic electronics, sensors, and advanced polymers.

In the field of organic electronics, benzofuran derivatives are being investigated for their use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). benchchem.comacs.org The presence of the sulfur atom in the thiol group of this compound can enhance intermolecular interactions and facilitate charge transport, making it a potentially valuable building block for organic semiconductors. acs.org Future research should involve the synthesis and characterization of polymers and small molecules containing the this compound moiety and the evaluation of their performance in electronic devices.

The thiol group is also known for its ability to bind to metal surfaces, which opens up possibilities for the use of this compound in the development of sensors. Self-assembled monolayers (SAMs) of this compound on gold or other metal surfaces could be used to create sensitive and selective sensors for the detection of various analytes.

Furthermore, the incorporation of this compound into polymer backbones could lead to the development of advanced materials with tailored properties. For example, polymers containing this moiety might exhibit enhanced thermal stability, flame retardancy, or unique optical properties.

Advanced Computational Modeling for Predictive Chemical Design

Computational chemistry and molecular modeling are powerful tools that can accelerate the discovery and development of new molecules and materials. Future research on this compound should leverage advanced computational methods for predictive chemical design.

Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, molecular properties, and reactivity of this compound and its derivatives. scholarena.comresearchgate.net These calculations can provide valuable insights into the molecule's frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding its electronic properties and predicting its behavior in chemical reactions and electronic devices. researchgate.net

Molecular docking studies can be used to predict the binding affinity of this compound derivatives to specific biological targets, guiding the design of new drug candidates. brieflands.comnih.gov This approach can significantly reduce the time and cost associated with drug discovery by prioritizing the synthesis of compounds with the highest predicted activity.

Furthermore, computational modeling can be used to simulate the behavior of this compound-based materials, such as polymers and self-assembled monolayers. These simulations can provide insights into the material's morphology, charge transport properties, and interactions with other molecules, aiding in the design of materials with desired functionalities. The use of machine learning and artificial intelligence in conjunction with computational chemistry could further enhance the predictive power of these models, enabling the rapid screening of large virtual libraries of this compound derivatives for specific applications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Benzofuran-4-thiol, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves cyclization of substituted phenolic precursors followed by thiolation. For example, thiocyanation using ammonium thiocyanate under acidic conditions (e.g., H₂SO₄) or nucleophilic substitution with sulfur-containing reagents (e.g., NaSH) is common. Reaction temperature (80–120°C), solvent polarity (e.g., DMF vs. ethanol), and catalyst choice (e.g., CuI for Ullmann-type couplings) critically affect yield and purity. Optimization often requires iterative adjustment of stoichiometry and reaction time, with GC-MS or HPLC used for purity validation .

Q. How is the structural characterization of this compound performed, and what analytical techniques are essential?

  • Methodological Answer : X-ray crystallography (via SHELX or ORTEP software ) resolves the benzofuran-thiol moiety’s stereochemistry. NMR (¹H/¹³C) identifies proton environments (e.g., thiol proton at δ 3.5–4.0 ppm) and aromatic ring substitution patterns. FT-IR confirms the C-S bond (600–700 cm⁻¹) and aromatic C=C stretching (1450–1600 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular ion peaks (e.g., [M+H]⁺ at m/z 166.029).

Q. What are the primary research applications of this compound in medicinal chemistry?

  • Methodological Answer : It serves as a scaffold for developing anti-inflammatory agents (via COX-2 inhibition assays ) and antioxidants (via DPPH radical scavenging assays ). Its thiol group enables conjugation with biomolecules (e.g., peptides) for targeted drug delivery, assessed through in vitro cytotoxicity studies (e.g., MTT assays on cancer cell lines).

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in complex reaction environments?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distributions to predict nucleophilic/electrophilic sites. Molecular docking (AutoDock Vina) evaluates binding affinities to biological targets (e.g., enzyme active sites). Solvent effects are simulated using COSMO-RS, while reaction pathways are mapped via transition-state analysis in Gaussian .

Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?

  • Methodological Answer : Contradictions (e.g., unexpected NOESY correlations or HRMS adducts) require cross-validation:

  • Step 1 : Repeat synthesis with isotopically labeled reagents (e.g., D₂O for exchangeable protons).
  • Step 2 : Use 2D NMR (HSQC, HMBC) to confirm connectivity.
  • Step 3 : Compare experimental XRD data with computational crystallography (Mercury Software ).
  • Step 4 : Analyze kinetic vs. thermodynamic product ratios via variable-temperature NMR .

Q. How can reaction conditions be optimized to mitigate sulfur-based side reactions (e.g., disulfide formation) during synthesis?

  • Methodological Answer :

  • Inert Atmosphere : Use N₂/Ar to prevent oxidation of -SH to -S-S-.
  • Chelating Agents : Add EDTA to sequester metal ions catalyzing disulfide bonds.
  • Reducing Agents : Include TCEP (tris(2-carboxyethyl)phosphine) in the reaction medium.
  • Solvent Choice : Polar aprotic solvents (DMF, DMSO) stabilize thiolate intermediates.
  • Real-Time Monitoring : Use Raman spectroscopy to track thiol consumption .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.